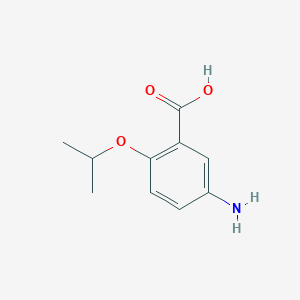

5-Amino-2-isopropoxybenzoic acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 5-Amino-2-isopropoxybenzoic acid consists of an aromatic benzene ring substituted with an amino group (NH2), an isopropoxy group (OC3H7), and a carboxylic acid group (COOH). The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactivity of 5-Amino-2-isopropoxybenzoic acid would be influenced by its functional groups. The amino group can participate in reactions such as acylation or alkylation, while the carboxylic acid group can undergo reactions like esterification or amide formation .

Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to 5-Amino-2-isopropoxybenzoic acid, are generally colorless, crystalline solids. They have high melting points due to their ionic properties. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Wissenschaftliche Forschungsanwendungen

Biosynthesis Research

5-Amino-2-isopropoxybenzoic acid has been studied in the context of biosynthesis, particularly in relation to the production of antibiotics. For example, research has shown its involvement in the biosynthesis of ansamycins, a class of antibiotics, and its role as a precursor in this process (Ghisalba & Nüesch, 1981).

Biochemical Applications

In biochemical research, derivatives of 5-amino-2-isopropoxybenzoic acid have been used in studies involving peptide synthesis and molecular interactions. For instance, unnatural amino acids containing this compound have been created to mimic β-strand structures in peptides (Nowick et al., 2000).

Glycan Analysis

This compound has also been used in glycan analysis, particularly in labeling N-glycans for mass spectrometry. It enhances the sensitivity of glycan identification, making it useful in glycomics and the analysis of glycoproteins (Hronowski et al., 2020).

Enzyme Synthesis Research

In enzymatic research, derivatives of 5-amino-2-isopropoxybenzoic acid have been used to study enzyme-mediated synthesis processes. For example, it has been utilized in the synthesis of hydroxypipecolic acid, exploring enzyme-aided resolution of amino acid derivatives (Krishnamurthy et al., 2015).

Photodynamic Therapy

In the medical field, similar compounds have been investigated for their role in photodynamic therapy and drug transport. Studies have explored how related compounds interact with specific transporters in the human body, which can have implications for targeted drug delivery (Anderson et al., 2010).

Wirkmechanismus

Target of Action

5-Amino-2-isopropoxybenzoic acid, also known as 5-aminosalicylic acid (5-ASA), primarily targets inflammatory diseases of the gastrointestinal tract . It is a synthetic drug from the family of nonsteroidal anti-inflammatory drugs (NSAIDs) . It has been used for various diseases due to its pharmacological effects .

Mode of Action

The compound interacts with its targets and results in several changes. For instance, 5-ASA affects the Wnt/β-catenin pathway in CRC cells by inhibiting phosphatase A2 and degrading β-catenin . It also reduces colorectal inflammation and cancer by interacting with and increasing PPAR-γ expression and activation . Furthermore, 5-ASA can inhibit COX-2 at the level of RNA and protein .

Biochemical Pathways

The affected pathways and their downstream effects are quite diverse. For instance, 5-ASA is a major component of the sulfasalazine (SSZ) drug, which is separated in the large intestine by bacteria containing the enzyme azoreductases . This process transports 5-ASA to the colon .

Pharmacokinetics

The pharmacokinetics of 5-ASA involves its absorption, distribution, metabolism, and excretion (ADME). The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon or is passed in the stool . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It has been shown to have anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties . It has been used experimentally for other diseases .

Action Environment

The action, efficacy, and stability of 5-ASA can be influenced by various environmental factors. For instance, the presence of bacteria containing the enzyme azoreductases in the large intestine is crucial for the separation of 5-ASA from the sulfasalazine (SSZ) drug . This process allows the transportation of 5-ASA to the colon, where it exerts its effects .

Eigenschaften

IUPAC Name |

5-amino-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPQEYNZJWXJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581370 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920739-83-9 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

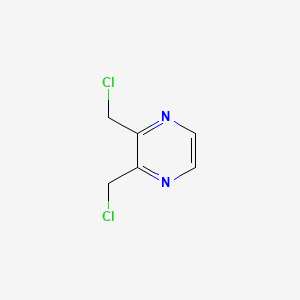

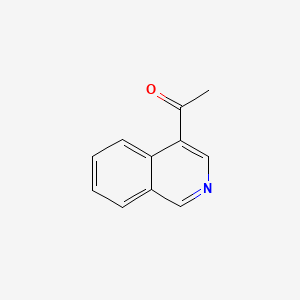

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)